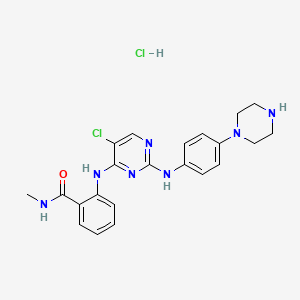

CTX-0294885 hydrochloride

Description

Properties

Molecular Formula |

C22H25Cl2N7O |

|---|---|

Molecular Weight |

474.4 g/mol |

IUPAC Name |

2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride |

InChI |

InChI=1S/C22H24ClN7O.ClH/c1-24-21(31)17-4-2-3-5-19(17)28-20-18(23)14-26-22(29-20)27-15-6-8-16(9-7-15)30-12-10-25-11-13-30;/h2-9,14,25H,10-13H2,1H3,(H,24,31)(H2,26,27,28,29);1H |

InChI Key |

YAPUQOBTRMFPST-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCNCC4.Cl |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to CTX-0294885 Hydrochloride: Mechanism of Action and Application in Kinome Profiling

Introduction

This compound is a novel, broad-spectrum kinase inhibitor characterized as a powerful affinity reagent for mass spectrometry-based kinome profiling.[1][2][3] As a bisanilino pyrimidine, it exhibits inhibitory activity against a wide array of kinases, enabling the capture and identification of a significant portion of the cellular kinome.[2][4][5] This technical guide provides a comprehensive overview of its mechanism of action as a research tool, with detailed experimental protocols and data presented from key studies.

Core Mechanism of Action: A Broad-Spectrum Kinase Capture Reagent

Unlike therapeutic kinase inhibitors that are designed for high specificity to a particular kinase, CTX-0294885 is engineered for broad reactivity. Its fundamental mechanism of action lies in its ability to bind to the ATP-binding site of a diverse range of protein kinases. This property is leveraged in chemical proteomics workflows to enrich and subsequently identify kinases from complex biological samples such as cell lysates.

The molecule is typically immobilized on a solid support, such as Sepharose beads, to create an affinity matrix.[2][4] When a cell lysate is incubated with these beads, kinases that bind to CTX-0294885 are captured. After washing away non-specifically bound proteins, the enriched kinases can be eluted and identified using mass spectrometry. This approach provides a powerful snapshot of the expressed kinome, which can be invaluable for understanding cellular signaling networks in various physiological and pathological contexts, including inflammation, diabetes, and cancer.[6][7]

Quantitative Data Summary

The utility of CTX-0294885 as a kinome profiling tool is demonstrated by the large number of kinases it can successfully enrich from a single cell line. The following tables summarize the key quantitative findings from the foundational study by Zhang et al. (2013) using the MDA-MB-231 human breast cancer cell line.

Table 1: Kinase Enrichment from MDA-MB-231 Cells using CTX-0294885

| Parameter | Value |

| Total Protein Kinases Identified | 235 |

| Notable Kinase Family Captured | All members of the AKT family |

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Table 2: Enhanced Kinome Coverage with a Multi-Inhibitor Combination

| Inhibitor Cocktail | Total Kinases Identified |

| Purvalanol B, SU6668, VI16832 | Not specified |

| CTX-0294885 in combination with the above three inhibitors | 261 |

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Table 3: Phosphosite Identification from Enriched Kinases

| Parameter | Value |

| High-Confidence Phosphosites Identified | 799 |

| Number of Kinases with Identified Phosphosites | 183 |

| Percentage of Phosphosites in the Activation Loop | ~10% |

| Kinases with Previously Unreported Phosphosites | BMP2K, MELK, HIPK2, PRKDC |

Data sourced from Zhang et al., J Proteome Res. 2013 Jul 5;12(7):3104-16.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments involving this compound.

1. Preparation of CTX-0294885-Coupled Sepharose Beads

-

Objective: To immobilize CTX-0294885 onto a solid support for affinity purification.

-

Materials:

-

This compound

-

Sepharose beads (e.g., NHS-activated Sepharose)

-

Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

-

Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Wash buffers (e.g., alternating pH buffers: 0.1 M acetate buffer with 0.5 M NaCl, pH 4.0 and 0.1 M Tris-HCl with 0.5 M NaCl, pH 8.0)

-

Dimethylformamide (DMF)

-

-

Protocol:

-

Dissolve CTX-0294885 in DMF.

-

Wash the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

-

Immediately mix the dissolved CTX-0294885 with the washed beads in coupling buffer.

-

Incubate the mixture for 2-4 hours at room temperature with gentle rotation.

-

Centrifuge the mixture to pellet the beads and discard the supernatant.

-

Block any remaining active groups on the beads by incubating with blocking buffer for 2 hours at room temperature.

-

Wash the beads extensively with alternating pH wash buffers to remove non-covalently bound inhibitor.

-

Resuspend the CTX-0294885-coupled beads in a suitable storage buffer (e.g., PBS with a preservative) and store at 4°C.

-

2. Kinase Enrichment from Cell Lysates

-

Objective: To capture and enrich kinases from a complex protein mixture.

-

Materials:

-

CTX-0294885-coupled Sepharose beads

-

MDA-MB-231 cells (or other cell line of interest)

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

Wash buffer (e.g., Lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., 2X Laemmli sample buffer)

-

-

Protocol:

-

Culture and harvest cells.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with a specific volume of CTX-0294885-coupled beads for 2-4 hours at 4°C with gentle rotation.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads by adding elution buffer and heating at 95°C for 5-10 minutes.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE and mass spectrometry.

-

3. Mass Spectrometry-Based Kinase Identification

-

Objective: To identify the specific kinases captured by CTX-0294885.

-

Protocol:

-

The eluted kinase-enriched sample is run briefly on an SDS-PAGE gel to separate proteins.

-

The protein gel band is excised and subjected to in-gel digestion with trypsin.

-

The resulting peptides are extracted from the gel.

-

For phosphopeptide analysis, an additional enrichment step using Titanium Dioxide (TiO2) chromatography can be performed.

-

The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The resulting MS/MS spectra are searched against a protein database (e.g., UniProt) using a search algorithm (e.g., Mascot, Sequest) to identify the proteins and their post-translational modifications.

-

Visualizations

Signaling Pathway Interaction Diagram

Caption: Broad-spectrum inhibition of kinase activity by CTX-0294885.

Experimental Workflow for Kinome Profiling

Caption: Workflow for kinase enrichment and identification using CTX-0294885.

Logical Relationship of Multi-Inhibitor Approach

Caption: Venn diagram illustrating the enhanced kinome coverage with multiple inhibitors.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labshake.com [labshake.com]

- 4. CTX-0294885 | TargetMol [targetmol.com]

- 5. selleckchem.com [selleckchem.com]

- 6. CTX-0294885 (hydrochloride) - MedChem Express [bioscience.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

CTX-0294885 Hydrochloride: A Technical Guide for Kinome Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a potent, broad-spectrum kinase inhibitor, chemically identified as 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide. It has emerged as a powerful chemical tool for affinity-based enrichment and subsequent mass spectrometry (MS)-based profiling of the kinome. Its ability to capture a wide array of kinases, including all members of the AKT family, makes it an invaluable reagent for dissecting complex signaling networks, identifying novel drug targets, and understanding mechanisms of drug resistance. This guide provides a comprehensive overview of CTX-0294885 hydrochloride, including its chemical properties, inhibitory activity, and detailed protocols for its application in kinome profiling experiments.

Chemical and Physical Properties

CTX-0294885 is a bisanilino pyrimidine derivative. For research applications, it is often utilized as the hydrochloride salt to enhance aqueous solubility. The properties of both the free base and the hydrochloride salt are summarized below.

| Property | CTX-0294885 (Free Base) | This compound |

| Chemical Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide hydrochloride |

| Molecular Formula | C₂₂H₂₄ClN₇O | C₂₂H₂₅Cl₂N₇O |

| Molecular Weight | 437.9 g/mol | 474.4 g/mol |

| CAS Number | 1439934-41-4 | 2319590-02-6 |

| Appearance | Crystalline solid | Solid |

| Purity | ≥98% | Typically >99% |

| Solubility | DMF: 20 mg/mLDMSO: 20 mg/mLEthanol: 0.1 mg/mLWater: Insoluble | H₂O & DMSO |

Mechanism of Action and Kinase Selectivity

CTX-0294885 functions as a broad-spectrum ATP-competitive kinase inhibitor. Its chemical structure is designed to fit into the ATP-binding pocket of a wide range of protein kinases, thereby preventing the phosphorylation of their downstream substrates. This promiscuous binding profile is advantageous for its use as a capture agent in chemoproteomics.

A seminal study by Zhang et al. (2013) characterized the inhibitory profile of CTX-0294885 and demonstrated its utility in kinome profiling.[1] In this study, CTX-0294885, immobilized on Sepharose beads, was used to enrich kinases from MDA-MB-231 human breast cancer cell lysates. Subsequent analysis by mass spectrometry identified 235 distinct protein kinases, underscoring its broad selectivity.[1][2][3][4] Notably, this included all members of the AKT family (AKT1, AKT2, and AKT3), which had not been captured by previously existing broad-spectrum kinase inhibitors.[2]

While a comprehensive list of all 235 captured kinases is not publicly available, an initial screen revealed potent inhibitory activity against several key kinases involved in cancer cell signaling:

| Kinase Target | IC₅₀ (nM) | Associated Signaling Pathways |

| FLT3 | 1 | RTK signaling, Hematopoiesis |

| Src | 2 | RTK signaling, Cell adhesion |

| JAK2 | 3 | JAK/STAT signaling |

| VEGFR3 | 3 | Angiogenesis, Lymphangiogenesis |

| FAK | 4 | Cell adhesion, Migration |

| Aurora kinase A | 18 | Mitosis, Cell cycle |

| JAK3 | 28 | JAK/STAT signaling |

Experimental Protocols

The primary application of this compound is in affinity purification of kinases from cell or tissue lysates for subsequent analysis by mass spectrometry (kinome profiling). The following is a generalized protocol synthesized from established chemoproteomic workflows.

Preparation of CTX-0294885-Coupled Beads

CTX-0294885 is typically coupled to a solid support, such as NHS-activated Sepharose beads, to create an affinity matrix for kinase enrichment.

Kinome Profiling Workflow

Cell Lysis

-

Cell Culture: Culture MDA-MB-231 cells (or other cell lines of interest) under standard conditions to ~80-90% confluency.

-

Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitor cocktails).

-

Homogenization: Lyse the cells by sonication or multiple freeze-thaw cycles on ice to ensure complete disruption and release of proteins.

-

Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

-

Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay).

Kinase Enrichment

-

Bead Equilibration: Wash the CTX-0294885-coupled Sepharose beads with lysis buffer.

-

Incubation: Incubate a defined amount of protein lysate (e.g., 1-5 mg) with the equilibrated beads for a specified time (e.g., 2 hours) at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer and then with a high-salt wash buffer to remove non-specifically bound proteins. Follow with a final wash with a low-salt buffer (e.g., ammonium bicarbonate).

On-Bead Digestion and Mass Spectrometry

-

Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate. Then, add an alkylating agent (e.g., iodoacetamide) and incubate in the dark.

-

Trypsin Digestion: Add sequencing-grade trypsin to the bead slurry and incubate overnight at 37°C to digest the captured kinases into peptides.

-

Peptide Elution: Collect the supernatant containing the digested peptides. Perform additional washes to ensure complete peptide recovery.

-

Desalting: Acidify the pooled peptide solution and desalt using a C18 StageTip or equivalent.

-

LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) using a high-resolution mass spectrometer (e.g., LTQ Orbitrap Velos).

-

Data Analysis: Search the resulting MS/MS spectra against a human protein database (e.g., UniProt) using a search engine like MaxQuant or Sequest to identify the captured kinases.

Affected Signaling Pathways

The broad-spectrum nature of CTX-0294885 means it can perturb multiple signaling pathways simultaneously. Its documented inhibition of kinases like those in the AKT, JAK, and Src families indicates a significant impact on key cellular processes such as cell proliferation, survival, and immune response.

PI3K/Akt/mTOR Signaling Pathway

CTX-0294885 is notable for its ability to capture all members of the AKT serine/threonine kinase family.[2] This pathway is central to cell growth, proliferation, and survival.

JAK/STAT Signaling Pathway

The inhibition of JAK2 and JAK3 by CTX-0294885 suggests its utility in studying cytokine signaling and immune responses.[4] This pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus to regulate gene expression.

Conclusion

This compound is a versatile and potent tool for the comprehensive analysis of the cellular kinome. Its broad-spectrum inhibitory profile allows for the enrichment of a large number of kinases, providing researchers with a powerful method to explore signal transduction pathways, discover novel therapeutic targets, and investigate the mechanisms of kinase inhibitor drugs. The detailed protocols and pathway information provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development and cell signaling research.

References

- 1. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. caymanchem.com [caymanchem.com]

CTX-0294885: A Broad-Spectrum Kinase Inhibitor for Comprehensive Kinome Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor. Its unique ability to bind to a wide range of kinases has positioned it as a powerful tool for in-depth analysis of kinome signaling networks. This technical guide provides a comprehensive overview of CTX-0294885, including its inhibitory activity, detailed experimental protocols for its application in kinome profiling, and visualization of its utility in dissecting cellular signaling pathways. The information presented here is intended to enable researchers and drug development professionals to effectively utilize CTX-0294885 in their studies of kinase biology and therapeutic development.

Introduction

Protein kinases play a pivotal role in regulating a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and diabetes.[1] The study of the entire complement of kinases in a cell, known as the kinome, is crucial for understanding disease mechanisms and for the development of targeted therapies. Broad-spectrum kinase inhibitors are invaluable reagents for these studies, allowing for the enrichment and identification of large portions of the expressed kinome through techniques like chemical proteomics.

CTX-0294885 has emerged as a superior tool for kinome analysis.[2] It has been demonstrated to capture a significant portion of the kinome, including kinase families that are often underrepresented in studies using other inhibitors.[2] This guide details the characteristics of CTX-0294885 and provides practical guidance for its use in research settings.

Data Presentation: Inhibitory Activity of CTX-0294885

CTX-0294885 exhibits potent inhibitory activity against a diverse panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for CTX-0294885 against several key kinases, demonstrating its broad-spectrum nature.

| Kinase | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora kinase A | 18 |

| JAK3 | 28 |

Table 1: In vitro inhibitory activity of CTX-0294885 against a panel of kinases. Data sourced from an initial screen of the compound.[3]

In large-scale kinome profiling experiments using MDA-MB-231 breast cancer cells, CTX-0294885 was shown to capture 235 different kinases, including all members of the AKT family.[2][3] This comprehensive capture ability makes it a particularly powerful reagent for studying the AKT signaling pathway and other critical cellular networks.

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the use of CTX-0294885 in kinome profiling.[2]

Preparation of CTX-0294885 Affinity Resin

CTX-0294885 can be immobilized on a solid support, such as Sepharose beads, to create an affinity resin for capturing kinases from cell lysates. This process typically involves coupling the inhibitor to the beads via a chemical linker.

Cell Culture and Lysate Preparation

-

Cell Culture: MDA-MB-231 cells, or other cell lines of interest, are cultured under standard conditions to the desired confluence.

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and protease and phosphatase inhibitors) on ice.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

Affinity Purification of Kinases

-

Incubation: Incubate the clarified cell lysate with the prepared CTX-0294885-Sepharose beads. The incubation is typically performed at 4°C with gentle rotation for a defined period (e.g., 2-4 hours) to allow for kinase binding.

-

Washing:

-

Pellet the beads by centrifugation.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Multiple wash steps are crucial for reducing background and improving the specificity of the enrichment.

-

-

Elution: Elute the bound kinases from the beads. This can be achieved by various methods, such as boiling in SDS-PAGE sample buffer or using a competitive inhibitor.

Mass Spectrometry and Data Analysis

-

Protein Digestion: The eluted kinase-containing sample is subjected to in-solution or on-bead digestion, typically using trypsin, to generate peptides suitable for mass spectrometry analysis.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the peptides and then fragments them to determine their amino acid sequence.

-

Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the sample. The identified proteins are then filtered and quantified to generate a list of kinases captured by CTX-0294885.

Mandatory Visualizations

Experimental Workflow for Kinome Profiling

The following diagram illustrates the general workflow for using CTX-0294885 in a chemical proteomics experiment to profile the kinome.

Kinome profiling workflow using CTX-0294885.

AKT Signaling Pathway

CTX-0294885 has been shown to effectively capture all members of the AKT kinase family. The following diagram provides a simplified representation of the canonical PI3K/AKT signaling pathway, highlighting the central role of AKT. CTX-0294885 can be utilized to study the components and activation state of this critical pathway.

Simplified PI3K/AKT signaling pathway.

Conclusion

CTX-0294885 is a highly effective broad-spectrum kinase inhibitor that serves as an invaluable tool for the comprehensive analysis of the kinome. Its ability to capture a wide range of kinases, including the entire AKT family, makes it particularly useful for dissecting complex signaling networks. The experimental protocols and visualizations provided in this guide are intended to facilitate the adoption of CTX-0294885 in research and drug discovery efforts, ultimately contributing to a deeper understanding of kinase biology and the development of novel therapeutics.

References

In-Depth Technical Guide to CTX-0294885: Biological Targets and Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor identified as a bisanilino pyrimidine. It serves as a powerful research tool for kinome signaling network analysis and has demonstrated significant potential in preclinical research for diseases such as cancer, inflammation, and diabetes. This document provides a comprehensive technical overview of CTX-0294885, detailing its known biological targets, associated signaling pathways, and the experimental methodologies used for its characterization. While extensive kinome profiling has been performed, this guide is based on publicly available data, as the complete list of all identified kinase targets from the primary literature was not accessible.

Core Biological Targets

CTX-0294885 has been characterized as a broad-spectrum kinase inhibitor.[1][2][3][4] An initial in vitro screen identified several key kinases that are potently inhibited by this compound. The 50% inhibitory concentration (IC50) values for these kinases are summarized in the table below.

| Target Kinase | IC50 (nM) | Key Associated Pathways |

| FLT3 (Fms-like tyrosine kinase 3) | 1 | JAK-STAT Signaling, MAPK Signaling |

| Src (Proto-oncogene tyrosine-protein kinase Src) | 2 | Focal Adhesion, Growth Factor Signaling |

| JAK2 (Janus kinase 2) | 3 | JAK-STAT Signaling |

| VEGFR3 (Vascular endothelial growth factor receptor 3) | 3 | Angiogenesis, Lymphangiogenesis |

| FAK (Focal adhesion kinase) | 4 | Focal Adhesion, Integrin Signaling |

| Aurora Kinase A | 18 | Cell Cycle Regulation, Mitosis |

| JAK3 (Janus kinase 3) | 28 | JAK-STAT Signaling |

Table 1: Known IC50 values of CTX-0294885 against a panel of kinases. Data sourced from commercially available technical information.[5]

In a landmark study, CTX-0294885 was utilized as an affinity reagent for the mass spectrometry-based kinome profiling of the human basal breast cancer cell line, MDA-MB-231.[2] This large-scale experiment led to the identification of 235 protein kinases that bind to CTX-0294885, indicating its broad target profile.[1][2] Notably, this included all members of the AKT family of kinases, which were not previously captured by other broad-spectrum kinase inhibitors.[1][2]

Signaling Pathways Modulated by CTX-0294885

Based on its known high-affinity targets, CTX-0294885 is predicted to significantly impact several critical cellular signaling pathways. The inhibition of these kinases can lead to downstream effects on cell proliferation, survival, migration, and angiogenesis.

JAK-STAT Signaling Pathway

CTX-0294885 potently inhibits JAK2, JAK3, and FLT3, all of which are key components of the JAK-STAT signaling cascade. This pathway is crucial for cytokine and growth factor signaling, playing a central role in immunity, inflammation, and hematopoiesis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.

PI3K/AKT/mTOR Signaling Pathway

The capture of all AKT family members (AKT1, AKT2, and AKT3) by CTX-0294885 suggests a profound impact on the PI3K/AKT/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.

Focal Adhesion and Cell Migration

Through its potent inhibition of Src and FAK, CTX-0294885 can disrupt signaling from the extracellular matrix through integrins, which is critical for cell adhesion, migration, and invasion. This makes it a valuable tool for studying these processes, which are central to cancer metastasis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. CTX0294885 | CAS:1439934-41-4 | Pan-kinase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. caymanchem.com [caymanchem.com]

An In-depth Technical Guide to CTX-0294885 for Kinome Profiling Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel bisanilino pyrimidine compound that functions as a potent, broad-spectrum kinase inhibitor.[1][2][3][4] It has been effectively developed into a Sepharose-supported affinity reagent for the large-scale, mass spectrometry-based analysis of the kinome.[1][2][3][4] Kinome profiling is a critical tool in drug discovery and cell signaling research, and the development of reagents that can capture a wide range of kinases is essential for a comprehensive understanding of cellular signaling networks.[1][3] Existing broad-spectrum kinase inhibitors are often inadequate in covering the entire kinome, but CTX-0294885 has demonstrated the ability to fill some of these gaps.[1][3] This technical guide provides an in-depth overview of CTX-0294885, its application in kinome profiling, relevant experimental protocols, and key quantitative data.

Core Attributes of CTX-0294885

CTX-0294885 has been characterized as a powerful tool for the analysis of kinome signaling networks.[1] Its primary application is in chemical proteomics, where it is used as a capture reagent to enrich protein kinases from cell lysates for subsequent identification and quantification by mass spectrometry.[1][3] A key feature of CTX-0294885 is its ability to capture kinases from all major groups, including the entire AKT family, which had not been previously achieved with other broad-spectrum inhibitors.[1][5]

Data Presentation

Kinome Profiling Coverage

The utility of CTX-0294885 as a kinome profiling reagent has been demonstrated in studies using the human breast cancer cell line MDA-MB-231.[1][3][5] The quantitative data from these studies are summarized below.

| Parameter | CTX-0294885 Alone | CTX-0294885 in a 4-Inhibitor Mixture | Reference |

| Number of Protein Kinases Identified | 235 | 261 | [1][3] |

| Number of High-Confidence Phosphosites Identified | Not Reported | 799 | [1][3] |

| Number of Kinases with Phosphosites Identified | Not Reported | 183 | [1][3] |

| The 4-inhibitor mixture includes Purvalanol B, SU6668, VI16832, and CTX-0294885.[6] |

Inhibitory Activity (IC50) of CTX-0294885

The inhibitory potency of CTX-0294885 has been determined against a panel of kinases. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected kinases.

| Kinase Target | IC50 (nM) | Reference |

| FLT3 | 1 | [5] |

| Src | 2 | [5] |

| JAK2 | 3 | [5] |

| VEGF Receptor 3 | 3 | [5] |

| FAK | 4 | [5] |

| Aurora kinase A | 18 | [5] |

| JAK3 | 28 | [5] |

Mandatory Visualizations

Experimental Workflow for Kinome Profiling

The following diagram illustrates the general workflow for using CTX-0294885-conjugated beads for kinome profiling.

PI3K/Akt Signaling Pathway

CTX-0294885 has been shown to effectively capture all members of the AKT family of kinases. The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism. The following diagram illustrates a simplified representation of this pathway, which can be investigated using CTX-0294885-based kinome profiling.

Experimental Protocols

Detailed, step-by-step protocols are essential for the successful application of CTX-0294885 in kinome profiling studies. The following sections provide an overview of the key experimental procedures based on the methodologies described in the primary literature. For precise details, it is recommended to consult the original publication by Zhang et al. (2013) in the Journal of Proteome Research.

Preparation of CTX-0294885-Sepharose Beads

CTX-0294885 is covalently coupled to a solid support, typically Sepharose beads, to create an affinity matrix. This allows for the efficient capture and subsequent isolation of kinases from complex biological samples. Commercial preparations of CTX-0294885 conjugated to Sepharose may be available.

Cell Lysis

The choice of lysis buffer is critical to ensure the efficient extraction of kinases while preserving their native conformation and activity.

-

Cell Culture: MDA-MB-231 cells are cultured under standard conditions.

-

Harvesting: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

-

Lysis: A suitable lysis buffer containing detergents (e.g., NP-40 or Triton X-100), salts, and protease and phosphatase inhibitors is added to the cell pellet. The mixture is incubated on ice to ensure complete lysis.

-

Clarification: The lysate is clarified by centrifugation to remove cellular debris, and the supernatant containing the soluble proteins is collected.

Affinity Purification of Kinases

-

Incubation: The clarified cell lysate is incubated with the CTX-0294885-Sepharose beads. The incubation is typically performed at 4°C with gentle rotation to allow for the binding of kinases to the immobilized inhibitor.

-

Washing: The beads are washed extensively with lysis buffer and then with a buffer with lower detergent concentration to remove non-specifically bound proteins.

-

Elution: The bound kinases are eluted from the beads. This can be achieved by various methods, such as using a low pH buffer, a high salt buffer, or by competitive elution with a high concentration of a free kinase inhibitor.

Sample Preparation for Mass Spectrometry

-

Protein Denaturation and Reduction: The eluted proteins are denatured and the disulfide bonds are reduced, typically using urea and dithiothreitol (DTT).

-

Alkylation: Cysteine residues are alkylated using iodoacetamide to prevent the reformation of disulfide bonds.

-

Digestion: The proteins are digested into peptides using a protease, most commonly trypsin.

-

Peptide Desalting: The resulting peptide mixture is desalted and concentrated using a solid-phase extraction method, such as C18 ZipTips.

LC-MS/MS Analysis

-

Chromatographic Separation: The peptide mixture is separated by reverse-phase liquid chromatography (LC) using a gradient of an organic solvent (e.g., acetonitrile).

-

Mass Spectrometry: The separated peptides are introduced into a high-resolution mass spectrometer (e.g., an Orbitrap). The mass spectrometer acquires mass spectra of the intact peptides (MS1) and then fragments selected peptides to obtain their amino acid sequence information (MS2).

Data Analysis

-

Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using a search engine such as MaxQuant with the Andromeda search engine to identify the peptides and, consequently, the proteins (kinases).

-

Quantification: The relative abundance of the identified kinases can be determined using label-free quantification methods or by using isotopic labeling techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture).

Conclusion

CTX-0294885 is a valuable addition to the chemical proteomics toolbox for kinome profiling. Its broad-spectrum inhibitory activity and its ability to capture a large and diverse set of kinases, including the entire AKT family, make it a powerful reagent for dissecting complex signaling networks. The combination of CTX-0294885-based affinity purification with advanced mass spectrometry techniques provides researchers with a robust platform to investigate the role of kinases in health and disease, and to facilitate the development of novel therapeutic strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CTX-0294885 | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. PXD000239 - Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - OmicsDI [omicsdi.org]

Unveiling CTX-0294885: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Kinome Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

CTX-0294885 is a novel, potent, bisanilino pyrimidine-based, broad-spectrum kinase inhibitor.[1][2][3] Primarily utilized as a powerful chemical tool, it facilitates the comprehensive analysis of kinome signaling networks, which are implicated in a multitude of diseases including cancer, inflammation, and diabetes.[4] Its principal application lies in affinity purification-mass spectrometry (AP-MS) based proteomics for large-scale kinome profiling.[2][4] Notably, CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including all members of the AKT family, a feat not achieved by previously existing kinase capture reagents.[2][4] This technical guide provides an in-depth overview of the discovery, characterization, and key applications of CTX-0294885, presenting quantitative data, detailed experimental protocols, and visual representations of its utility in elucidating complex signaling pathways.

Introduction

The study of protein kinases, collectively known as the kinome, is paramount to understanding cellular signaling and identifying therapeutic targets. Broad-spectrum kinase inhibitors are invaluable reagents for enriching and identifying large portions of the expressed kinome through mass spectrometry.[2] However, complete coverage of the kinome has remained a challenge. CTX-0294885 was developed to address this gap, offering a wider capture of kinases for more comprehensive kinome profiling.[2] This document serves as a central repository of technical information on CTX-0294885.

Physicochemical Properties

| Property | Value |

| Chemical Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide |

| Molecular Formula | C₂₂H₂₄ClN₇O |

| Molecular Weight | 437.9 g/mol |

| CAS Number | 1439934-41-4 |

Quantitative Biological Data

CTX-0294885 exhibits potent inhibitory activity against a range of kinases. The following table summarizes the available half-maximal inhibitory concentration (IC₅₀) values from an initial in vitro screen.

| Target Kinase | IC₅₀ (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

| [5] |

Key Experimental Applications and Protocols

The primary application of CTX-0294885 is as an affinity reagent for the enrichment and identification of kinases from complex biological samples.

Kinase Affinity Purification from Cell Lysates

This protocol describes the use of CTX-0294885 immobilized on Sepharose beads to capture kinases from cell lysates.

Methodology:

-

Preparation of CTX-0294885-immobilized Sepharose Beads: CTX-0294885 is chemically coupled to a solid support, typically NHS-activated Sepharose beads, to create an affinity matrix.

-

Cell Lysis: MDA-MB-231 breast cancer cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to release cellular proteins.

-

Affinity Enrichment: The cell lysate is incubated with the CTX-0294885-Sepharose beads. Kinases with affinity for CTX-0294885 will bind to the beads.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound kinases are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Protein Identification: The eluted proteins are resolved by SDS-PAGE and identified by mass spectrometry.

Using this methodology, 235 protein kinases were successfully identified from MDA-MB-231 cells.[2][5]

Mass Spectrometry-Based Kinome Profiling

Following affinity purification, the enriched kinase population is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

Methodology:

-

In-gel Digestion: The eluted proteins are subjected to in-gel digestion with trypsin to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer fragments the peptides and the resulting fragmentation patterns are used to determine the amino acid sequence.

-

Database Searching: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) to identify the proteins present in the sample.

The proteomics data for the characterization of CTX-0294885 has been deposited to the ProteomeXchange Consortium with the dataset identifier PXD000239.[2]

Signaling Pathway Analysis

CTX-0294885 is a valuable tool for investigating key signaling pathways implicated in disease. Its broad-spectrum nature allows for the simultaneous capture and analysis of multiple nodes within these pathways.

PI3K/Akt/mTOR Signaling Pathway

A significant advantage of CTX-0294885 is its ability to capture all members of the AKT family (AKT1, AKT2, and AKT3).[2][4] This allows for a comprehensive analysis of the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: PI3K/Akt/mTOR pathway with AKT captured by CTX-0294885.

JAK/STAT and MAPK Signaling Pathways

CTX-0294885 also demonstrates inhibitory activity against key kinases in the JAK/STAT and MAPK signaling cascades, such as JAK2, JAK3, and Src.[5] This makes it a useful tool for studying these pathways in inflammatory diseases and cancer.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for kinome profiling using CTX-0294885 and the logical relationship of its application.

Caption: Experimental workflow for kinome profiling using CTX-0294885.

Caption: Logical application of CTX-0294885 in drug discovery.

Pharmacokinetics and Clinical Data

As of the current date, there is no publicly available information regarding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, or clinical trial status of CTX-0294885. Its primary characterization and application have been in the context of a preclinical research tool.

Conclusion

CTX-0294885 stands out as a highly effective and broad-spectrum kinase inhibitor for the enrichment and analysis of the cellular kinome. Its ability to capture a wide range of kinases, including the entire AKT family, provides researchers with a powerful tool to dissect complex signaling networks. The methodologies outlined in this guide, coupled with the provided quantitative data, offer a solid foundation for the application of CTX-0294885 in advancing our understanding of kinase biology and its role in disease, ultimately aiding in the identification of novel therapeutic strategies.

References

The Technical Guide to CTX-0294885 and AKT Family Kinase Capture

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a novel, potent, broad-spectrum kinase inhibitor based on a bisanilino pyrimidine scaffold. It has demonstrated significant utility as an affinity reagent for the comprehensive analysis of the human kinome. A key characteristic of CTX-0294885 is its ability to effectively capture a wide array of protein kinases from cell lysates, most notably including all members of the AKT kinase family (AKT1, AKT2, and AKT3). This capability addresses a significant gap left by previous generations of broad-spectrum kinase inhibitors and positions CTX-0294885 as a powerful tool for kinome profiling and signal transduction research.[1][2]

This technical guide provides an in-depth overview of CTX-0294885, with a particular focus on its application in the capture and analysis of the AKT kinase family. It includes available quantitative data, a detailed representative experimental protocol for kinase capture, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Data

Table 1: IC50 Values of CTX-0294885 Against a Selection of Protein Kinases [3][4]

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGFR3 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

Kinome Profiling

In a landmark study, CTX-0294885 was utilized to perform a large-scale kinome profiling experiment on the triple-negative breast cancer cell line, MDA-MB-231. This resulted in the successful identification of 235 protein kinases, a significant portion of the expressed kinome in this cell line.[1][2] Notably, this included the capture of all members of the AKT family, which had not been achieved with previously utilized kinase capture reagents.[5] The addition of CTX-0294885 to a cocktail of other kinase inhibitors expanded the coverage to 261 kinases, representing one of the most comprehensive single-cell line kinome profiles to date.[2]

While the complete list of all 235 kinases is not publicly available in the reviewed literature, the study highlights the broad applicability of CTX-0294885 for comprehensive kinome analysis.

Experimental Protocols

The following is a representative, detailed protocol for an affinity purification-mass spectrometry (AP-MS) workflow using CTX-0294885-immobilized beads, based on established "kinobeads" methodologies.

Preparation of CTX-0294885 Affinity Resin

-

Immobilization: CTX-0294885, which contains a suitable functional group, is covalently coupled to a solid support, typically NHS-activated Sepharose beads.

-

Blocking: Any remaining active sites on the beads are blocked to prevent non-specific protein binding.

-

Washing: The beads are extensively washed to remove any unbound inhibitor and blocking agents.

Kinase Capture from Cell Lysate

-

Cell Lysis: MDA-MB-231 cells (or other cells of interest) are cultured and harvested. The cells are then lysed in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve the native state of the kinases.

-

Lysate Clarification: The cell lysate is clarified by centrifugation to remove cellular debris.

-

Protein Quantification: The total protein concentration of the lysate is determined.

-

Incubation: The clarified lysate is incubated with the CTX-0294885-immobilized beads. This allows the kinases to bind to the immobilized inhibitor.

-

Washing: The beads are washed extensively with lysis buffer and then with buffers of increasing stringency to remove non-specifically bound proteins.

Protein Elution and Preparation for Mass Spectrometry

-

Elution: The bound proteins are eluted from the beads. This can be achieved through various methods, such as boiling in SDS-PAGE sample buffer or using a competitive inhibitor.

-

In-solution or In-gel Digestion: The eluted proteins are digested into peptides using a protease, typically trypsin.

-

Peptide Cleanup: The resulting peptides are desalted and purified using C18 solid-phase extraction.

LC-MS/MS Analysis

-

Liquid Chromatography: The peptide mixture is separated by reverse-phase liquid chromatography.

-

Mass Spectrometry: The separated peptides are analyzed by tandem mass spectrometry (MS/MS) to determine their amino acid sequences.

-

Protein Identification: The acquired MS/MS spectra are searched against a protein database to identify the captured proteins.

Visualizations

AKT Signaling Pathway

The AKT signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in cancer.

Caption: The PI3K/AKT signaling pathway, a key regulator of cellular processes.

Experimental Workflow for Kinase Capture

The following diagram illustrates the key steps in the affinity purification-mass spectrometry workflow for identifying kinases captured by CTX-0294885.

Caption: Workflow for CTX-0294885-based kinase capture and identification.

Conclusion

CTX-0294885 represents a significant advancement in the field of chemical proteomics, providing a powerful and versatile tool for the comprehensive analysis of the human kinome. Its ability to capture a broad spectrum of kinases, including all members of the pivotal AKT family, makes it an invaluable reagent for researchers in cancer biology, signal transduction, and drug discovery. The methodologies outlined in this guide provide a framework for leveraging the capabilities of CTX-0294885 to unravel the complexities of kinase signaling networks and to identify novel therapeutic targets.

References

- 1. PKIDB - Database Commons [ngdc.cncb.ac.cn]

- 2. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

In Vitro Inhibitory Activity of CTX-0294885: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum kinase inhibitor belonging to the bisanilino pyrimidine class of compounds. It has demonstrated significant inhibitory activity against a wide range of protein kinases, making it a valuable tool for kinome profiling and a subject of interest in drug discovery. This technical guide provides a comprehensive overview of the in vitro inhibitory activity of CTX-0294885, including quantitative data, detailed experimental protocols, and visualizations of its impact on key signaling pathways.

Quantitative Inhibitory Activity

CTX-0294885 has been shown to inhibit a diverse set of kinases with high potency. An initial screen revealed its activity against several key kinases involved in cellular signaling.

| Kinase Target | IC50 (nM)[1] |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGF Receptor 3 | 3 |

| FAK | 4 |

| Aurora Kinase A | 18 |

| JAK3 | 28 |

Further studies have demonstrated the broad-spectrum nature of CTX-0294885, which has been utilized as an affinity reagent for mass spectrometry-based kinome profiling. In these experiments, CTX-0294885 was able to capture and identify 235 protein kinases from MDA-MB-231 breast cancer cell lysates, including all members of the AKT family.[2][3] This highlights its utility in mapping the expressed kinome and identifying potential therapeutic targets.

Experimental Protocols

The following sections detail the methodologies used to determine the in vitro inhibitory activity of CTX-0294885.

In Vitro Kinase Inhibition Assay

This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of CTX-0294885 against a panel of kinases.

1. Reagents and Materials:

-

CTX-0294885 (stock solution in DMSO)

-

Recombinant human kinases

-

Kinase-specific peptide substrates

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.1 mg/mL BSA)

-

Assay plates (e.g., 384-well plates)

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)

-

Plate reader compatible with the chosen detection method

2. Procedure:

-

Compound Preparation: Prepare a serial dilution of CTX-0294885 in DMSO. A typical starting concentration is 10 µM, followed by 10-point, 3-fold serial dilutions.

-

Assay Reaction:

-

Add 2.5 µL of the diluted CTX-0294885 or DMSO (vehicle control) to the assay wells.

-

Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each specific kinase.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the kinase reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection reagent according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the CTX-0294885 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Kinome Profiling using Affinity Chromatography

This protocol describes the use of CTX-0294885 as an affinity reagent to enrich and identify kinases from a cell lysate.

1. Reagents and Materials:

-

CTX-0294885-coupled Sepharose beads

-

Control (uncoupled) Sepharose beads

-

Cell lysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)

-

MDA-MB-231 cells (or other cell line of interest)

-

Wash buffer (e.g., cell lysis buffer with lower detergent concentration)

-

Elution buffer (e.g., 0.1 M glycine pH 2.5 or SDS-PAGE sample buffer)

-

Mass spectrometer (e.g., LC-MS/MS)

2. Procedure:

-

Cell Lysis: Harvest and lyse the cells in lysis buffer. Centrifuge to clarify the lysate.

-

Affinity Purification:

-

Incubate the clarified cell lysate with CTX-0294885-coupled Sepharose beads and control beads overnight at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using elution buffer.

-

-

Sample Preparation for Mass Spectrometry:

-

Neutralize the eluate if using a low pH elution buffer.

-

Reduce, alkylate, and digest the proteins with trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting peptide mixture by LC-MS/MS to identify the enriched kinases.

-

-

Data Analysis:

-

Search the MS/MS spectra against a protein database (e.g., Swiss-Prot) to identify the proteins.

-

Compare the proteins identified from the CTX-0294885 beads to the control beads to determine the specific kinase interactors.

-

Signaling Pathway Analysis

The broad-spectrum inhibitory profile of CTX-0294885 suggests its potential to modulate multiple signaling pathways critical in cancer and other diseases. The inhibition of key kinases such as those in the JAK-STAT and PI3K/Akt/mTOR pathways is of particular interest.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling. Upon cytokine receptor activation, JAKs phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, leading to their dimerization, nuclear translocation, and regulation of gene expression. CTX-0294885 inhibits JAK2 and JAK3 with nanomolar potency, suggesting it can disrupt these signaling cascades.

References

Methodological & Application

Application Notes and Protocols for CTX-0294885 Hydrochloride: A Broad-Spectrum Kinase Inhibitor for Kinome Profiling

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 hydrochloride is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor. It has been effectively utilized as a high-affinity ligand in chemical proteomics to capture and identify a wide range of protein kinases from cell and tissue lysates. Its primary application is in mass spectrometry (MS)-based kinome profiling, a powerful technique to elucidate the complement of expressed protein kinases (the kinome) and their signaling networks. This approach can facilitate the discovery of novel drug targets and the elucidation of mechanisms of action for kinase inhibitors.

CTX-0294885 has demonstrated the ability to bind and enrich a substantial portion of the expressed kinome, including members of the AKT family, which have been challenging to capture with other broad-spectrum kinase inhibitors.[1][2]

Data Presentation

Quantitative Kinase Inhibition Data

The inhibitory activity of CTX-0294885 has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values for selected kinases are summarized in the table below.

| Kinase Target | IC50 (nM) |

| FLT3 | 1 |

| Src | 2 |

| JAK2 | 3 |

| VEGF Receptor 3 | 3 |

| FAK | 4 |

| Aurora kinase A | 18 |

| JAK3 | 28 |

| Data sourced from an initial in vitro screen.[3] |

Kinome Profiling Performance

In a large-scale kinome profiling experiment using MDA-MB-231 breast cancer cells, CTX-0294885 demonstrated significant coverage of the kinome.

| Parameter | Value | Cell Line |

| Identified Protein Kinases | 235 | MDA-MB-231 |

| CTX-0294885 was utilized as a Sepharose-supported kinase capture reagent followed by LC-MS/MS analysis.[1][4] |

Signaling Pathway

CTX-0294885 is a broad-spectrum kinase inhibitor and is known to effectively capture all members of the AKT family of proteins.[3] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is frequently implicated in diseases such as cancer and diabetes.[5][6] The diagram below illustrates the canonical PI3K/Akt signaling cascade.

Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.

Experimental Protocols

Kinome Profiling using CTX-0294885-Coupled Beads

This protocol outlines a general workflow for the enrichment of kinases from cell lysates using CTX-0294885 immobilized on Sepharose beads, followed by identification via mass spectrometry.

Caption: Experimental workflow for kinome profiling.

A. Materials and Reagents

-

This compound

-

Sepharose beads (e.g., NHS-activated Sepharose)

-

Cell line of interest (e.g., MDA-MB-231)

-

Cell culture reagents

-

Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

Wash Buffer 1: Lysis buffer

-

Wash Buffer 2: 50 mM HEPES (pH 7.5), 150 mM NaCl

-

Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer

-

Neutralization Buffer: 1 M Tris-HCl (pH 8.5)

-

Urea Buffer: 8 M Urea in 100 mM Tris-HCl (pH 8.5)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Acetonitrile

B. Protocol

Part I: Preparation of CTX-0294885-Coupled Beads (This is a generalized procedure for coupling an amine-containing ligand to NHS-activated Sepharose. The original publication should be consulted for the specific chemistry used to immobilize CTX-0294885.)

-

Equilibrate the NHS-activated Sepharose beads with ice-cold 1 mM HCl.

-

Dissolve this compound in a suitable coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).

-

Incubate the beads with the CTX-0294885 solution overnight at 4°C with gentle rotation.

-

Block any remaining active groups on the beads by incubating with a blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0) for 2 hours at room temperature.

-

Wash the beads extensively with alternating high and low pH buffers (e.g., 0.1 M acetate buffer, pH 4.0, and 0.1 M Tris-HCl, pH 8.0) to remove non-covalently bound inhibitor.

-

Resuspend the beads in a storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

Part II: Kinase Enrichment from Cell Lysate

-

Culture cells to the desired confluency and treat as required for the experiment.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse the cells in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant.

-

Incubate an appropriate amount of cell lysate (e.g., 1-5 mg of total protein) with the CTX-0294885-coupled beads (e.g., 50 µL of a 50% slurry) for 2-4 hours at 4°C with gentle rotation.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer 1.

-

Wash the beads two times with 1 mL of ice-cold Wash Buffer 2 to remove detergents.

Part III: Elution and Preparation for Mass Spectrometry

-

Elute the bound proteins from the beads by adding 50 µL of Elution Buffer and incubating for 10 minutes at room temperature. Collect the eluate. Repeat the elution step.

-

Alternatively, for a more stringent elution, resuspend the beads in 50 µL of 1X SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

-

For in-solution digestion, neutralize the acidic eluate with Neutralization Buffer.

-

Denature the eluted proteins by adding Urea Buffer to a final concentration of 8 M.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 5 mM and incubating at 37°C for 1 hour.

-

Alkylate the cysteine residues by adding IAA to a final concentration of 15 mM and incubating for 30 minutes at room temperature in the dark.

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

-

Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

Desalt the resulting peptides using a C18 StageTip or equivalent.

-

Analyze the peptides by LC-MS/MS.

Part IV: Data Analysis

-

Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

-

Search the tandem mass spectra against a relevant protein database (e.g., UniProt) to identify peptides and proteins.

-

Filter the results to obtain a high-confidence list of identified proteins.

-

Perform downstream bioinformatic analysis to identify the enriched kinases and analyze their associated pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. omics.bjcancer.org [omics.bjcancer.org]

- 3. caymanchem.com [caymanchem.com]

- 4. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]

Revolutionizing Kinome Analysis: CTX-0294885 as a Powerful Affinity Reagent for Mass Spectrometry

Introduction

CTX-0294885 is a novel, potent bisanilino pyrimidine that functions as a broad-spectrum kinase inhibitor.[1][2][3][4] Its unique properties make it an invaluable tool for chemical proteomics, specifically for the enrichment and analysis of protein kinases from complex biological samples using mass spectrometry.[2][3] This compound can be immobilized on a solid support, such as Sepharose beads, to create a highly effective affinity capture reagent for kinome profiling.[2][3] The use of CTX-0294885-based affinity purification coupled with liquid chromatography-mass spectrometry (LC-MS/MS) allows for the identification and quantification of a large portion of the expressed kinome, providing crucial insights into cellular signaling networks.[2][3]

Principle of Kinase Enrichment with CTX-0294885

The fundamental principle behind the application of CTX-0294885 in mass spectrometry is its ability to bind to the ATP-binding site of a wide range of kinases. When immobilized on a resin, CTX-0294885 acts as a bait to selectively capture kinases from a cell lysate. Non-specifically bound proteins are washed away, and the enriched kinases are then eluted and identified by mass spectrometry. This approach significantly enhances the detection of low-abundance kinases that would otherwise be masked by more abundant proteins in a whole-cell lysate.

Key Advantages of CTX-0294885:

-

Broad-Spectrum Coverage: CTX-0294885 has demonstrated the ability to capture a wide array of kinases, including members of the AKT family that were not previously identified using other broad-spectrum inhibitors.[2][3][5]

-

High Selectivity: Quantitative proteomics studies have confirmed the high selectivity of CTX-0294885-bound beads for enriching kinases.[2][3]

-

Enhanced Kinome Identification: The addition of CTX-0294885 to existing kinase inhibitor cocktails has been shown to increase the total number of identified kinases, achieving the largest kinome coverage from a single cell line reported to date.[2][3]

-

Facilitates Phosphorylation Analysis: Coupling CTX-0294885-based kinase enrichment with phosphopeptide enrichment strategies enables the identification of hundreds of kinase phosphorylation sites, providing insights into their activation status.[2][3]

Chemical Properties of CTX-0294885

| Property | Value |

| Chemical Name | 2-[[5-chloro-2-[[4-(1-piperazinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methyl-benzamide[6] |

| CAS Number | 1439934-41-4[6][7] |

| Molecular Formula | C22H24ClN7O[4][6] |

| Molecular Weight | 437.9 g/mol [4][6] |

| Appearance | Crystalline solid[6] |

| Purity | ≥98%[7] |

| Solubility | Soluble in DMSO and DMF[1][6][8] |

Experimental Protocol: Kinase Enrichment from Cell Lysates using CTX-0294885-Sepharose Beads

This protocol is based on the methodology described by Zhang et al. in the Journal of Proteome Research (2013).

Materials:

-

CTX-0294885-Sepharose beads

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5)

-

Neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 desalting columns

-

Mass spectrometer (e.g., Orbitrap or Q-TOF)

Protocol:

-

Cell Lysis:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cells in an appropriate lysis buffer containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Affinity Purification:

-

Equilibrate the CTX-0294885-Sepharose beads with cell lysis buffer.

-

Incubate the cleared cell lysate with the equilibrated beads for 2 hours at 4°C with gentle rotation.

-

Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

-

-

Elution and Digestion:

-

Elute the bound kinases from the beads using an elution buffer.

-

Neutralize the eluate with a neutralization buffer.

-

Reduce the eluted proteins with DTT and alkylate with IAA.

-

Digest the proteins into peptides overnight with trypsin.

-

-

Sample Preparation for Mass Spectrometry:

-

Desalt the peptide mixture using C18 columns.

-

Lyophilize the peptides and resuspend in a buffer suitable for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by LC-MS/MS.

-

The mass spectrometer should be operated in data-dependent acquisition mode to fragment the most abundant peptides.

-

-

Data Analysis:

-

Search the acquired MS/MS spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot or Sequest.

-

Identify and quantify the enriched kinases.

-

Quantitative Data from a Representative Study

The following table summarizes the number of kinases identified from MDA-MB-231 human breast cancer cells using CTX-0294885-based affinity purification followed by LC-MS/MS.

| Experiment | Number of Identified Kinases |

| CTX-0294885 Affinity Purification | 235[2][3][8][9] |

| CTX-0294885 in Combination with Three Other Kinase Inhibitors | 261[2][3] |

| Kinases with High-Confidence Phosphosites Identified | 183[2][3] |

| Total High-Confidence Phosphosites on Kinases | 799[2][3] |

Visualizing the Experimental Workflow and Signaling Context

Diagram 1: Experimental Workflow for Kinome Profiling

Caption: Workflow for kinome profiling using CTX-0294885.

Diagram 2: Signaling Pathway Context

Caption: CTX-0294885 captures all members of the AKT kinase family.

CTX-0294885 is a highly effective and versatile tool for researchers, scientists, and drug development professionals engaged in kinome analysis. Its broad-spectrum inhibitory activity and suitability for affinity purification make it a superior reagent for enriching and identifying kinases from complex biological mixtures. The detailed protocols and quantitative data presented here provide a comprehensive guide for the application of CTX-0294885 in mass spectrometry-based proteomics, enabling deeper insights into the intricate signaling pathways that govern cellular function and disease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CTX-0294885 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CTX-0294885 - LKT Labs [lktlabs.com]

- 8. xcessbio.com [xcessbio.com]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Kinome Profiling using CTX-0294885 Affinity Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

CTX-0294885 is a potent, broad-spectrum, bisanilino pyrimidine-based kinase inhibitor that has been developed into a Sepharose-supported affinity purification reagent for comprehensive kinome profiling.[1] This tool enables the selective enrichment of a large number of protein kinases from cell and tissue lysates, facilitating their identification and quantification by mass spectrometry.[2] Kinase enrichment is a critical step in understanding cellular signaling networks, as kinases are often low-abundance proteins.[3] CTX-0294885 has demonstrated the ability to capture 235 kinases from MDA-MB-231 breast cancer cells, notably including all members of the AKT family, which were not previously detected with other broad-spectrum inhibitors.[4][2] When used in combination with other kinase inhibitors, CTX-0294885 can significantly expand kinome coverage, enabling the identification of over 260 kinases from a single cell line.[2] This application note provides detailed protocols for the use of CTX-0294885 in affinity purification for kinome profiling and highlights its utility in studying kinase-driven signaling pathways.

Quantitative Data Summary

The following tables summarize the key performance metrics of CTX-0294885 in kinome profiling experiments.

Table 1: Kinase Enrichment from MDA-MB-231 Cells

| Affinity Reagent | Number of Protein Kinases Identified | Reference |

| CTX-0294885 | 235 | [2] |

| CTX-0294885 + 3 other kinase inhibitors | 261 | [2] |

Table 2: Phosphosite Identification from MDA-MB-231 Cells

| Affinity Reagent Combination | Number of Kinases with Identified Phosphosites | Total High-Confidence Phosphosites | Reference |

| CTX-0294885 + 3 other kinase inhibitors | 183 | 799 | [2] |

Experimental Protocols

This section details the recommended procedures for cell lysis, affinity purification using CTX-0294885-conjugated beads, and on-bead digestion for subsequent mass spectrometry analysis. This protocol is based on established methods for kinome profiling using multiplexed inhibitor beads.[5][6]

Cell Lysis

-

Preparation: Grow MDA-MB-231 cells to 80-90% confluency.

-

Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis: Add ice-cold MIB Lysis Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100, supplemented with protease and phosphatase inhibitors) to the cell monolayer.

-

Incubation: Incubate on ice for 20 minutes with occasional swirling.

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

Affinity Purification of Kinases

-

Bead Preparation: Resuspend the CTX-0294885-conjugated Sepharose beads in MIB Lysis Buffer.

-

Binding: Add the clarified cell lysate (typically 1-5 mg of total protein) to the bead slurry.

-

Incubation: Incubate the lysate-bead mixture overnight at 4°C with gentle end-over-end rotation.

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 2 minutes at 4°C and discard the supernatant.

-

Wash the beads once with MIB Lysis Buffer.

-

Wash the beads once with MIB Low Salt Buffer (50 mM HEPES-NaOH pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).[6]

-

Wash the beads once with MIB High Salt Buffer (50 mM HEPES-NaOH pH 8.0, 1 M NaCl, 1 mM EDTA, 1 mM EGTA, 0.5% Triton X-100).[6]

-

On-Bead Digestion

-

Denaturation and Reduction: Resuspend the washed beads in a buffer containing 2 M urea, 50 mM Tris-HCl pH 8.0, and 10 mM DTT. Incubate for 30 minutes at room temperature.

-

Alkylation: Add iodoacetamide to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

-

Digestion:

-

Wash the beads with 50 mM ammonium bicarbonate to remove urea.

-

Resuspend the beads in 50 mM ammonium bicarbonate.

-

Add sequencing-grade trypsin (e.g., at a 1:50 enzyme-to-protein ratio).

-

Incubate overnight at 37°C with shaking.

-

-

Peptide Elution:

-

Centrifuge the beads and collect the supernatant containing the digested peptides.

-

Perform a second elution with a solution of 50% acetonitrile and 0.1% formic acid.

-

Combine the eluates.

-

-

Sample Preparation for Mass Spectrometry: Desalt the peptide mixture using a C18 StageTip and dry under vacuum. The sample is now ready for LC-MS/MS analysis.

Visualizations

Experimental Workflow

Caption: Workflow for kinome profiling using CTX-0294885 affinity purification.

PI3K/AKT Signaling Pathway

Given that CTX-0294885 effectively captures all members of the AKT family, understanding the PI3K/AKT pathway is crucial for interpreting the results of kinome profiling studies.

Caption: Simplified PI3K/AKT signaling pathway highlighting AKT captured by CTX-0294885.

References

- 1. WO2020046770A1 - Kinase activity in tumors - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Competitive Kinase Enrichment Proteomics Reveals that Abemaciclib Inhibits GSK3β and Activates WNT Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Preparing CTX-0294885 Stock and Working Solutions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock and working solutions of CTX-0294885, a potent, broad-spectrum kinase inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

CTX-0294885 is a bisanilino pyrimidine that has demonstrated inhibitory activity against a wide array of kinases.[1][2] It is frequently utilized as a reagent for affinity purification in mass spectrometry-based kinome profiling.[3][4][5]

Data Presentation

The following tables summarize the key quantitative data for CTX-0294885.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄ClN₇O | [1][6] |

| Molecular Weight | 437.93 g/mol | [1][2] |

| Appearance | White crystalline solid | [1][6] |

| Purity | ≥98% | [6] |

| CAS Number | 1439934-41-4 | [1][2][6] |

Table 2: Solubility Data

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes | Source |

| DMSO | 20 - 88 mg/mL | 45.67 - 200.94 mM | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required. | [1][2][6] |

| DMF | 20 mg/mL | 45.67 mM | [6] | |

| Ethanol | 0.1 mg/mL | 0.23 mM | Insoluble. | [2][6] |

| Water | Insoluble | Insoluble | [2] | |

| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | 1.14 mM | [6] |

Table 3: Storage and Stability

| Form | Storage Temperature | Duration | Source |

| Solid Powder | -20°C | Up to 3 years | [1][2] |

| In Solvent (DMSO) | -80°C | Up to 2 years | [1][7][8] |

| In Solvent (DMSO) | -20°C | Up to 1 month - 1 year | [2][7][8] |